molecular formula C6H8N2O2 B14236205 2-Diazonio-1-ethoxybuta-1,3-dien-1-olate CAS No. 499970-40-0

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate

Cat. No.: B14236205
CAS No.: 499970-40-0
M. Wt: 140.14 g/mol
InChI Key: DMVDHOFKVPCDPH-UHFFFAOYSA-N
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Description

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate, with the CAS Registry Number 499970-40-0 , is a chemical reagent of interest in synthetic organic chemistry. Its molecular formula is C6H8N2O2, and it has a molecular weight of 140.14 g/mol . The compound features a diazonio group and a conjugated diene system within its structure, a combination that suggests potential utility as an intermediate or building block in the synthesis of more complex molecules. The presence of the diazo group is particularly significant, as diazo compounds are widely employed in cyclopropanation reactions , serving as precursors to carbenes, and participating in various cycloaddition reactions. The ethoxy-substituted diene moiety may also lend itself to use in Diels-Alder reactions, a workhorse methodology for constructing six-membered rings. Researchers can leverage this compound for exploring new reaction pathways and developing novel heterocyclic compounds or functionalized materials. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

499970-40-0

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

ethyl 2-diazobut-3-enoate

InChI

InChI=1S/C6H8N2O2/c1-3-5(8-7)6(9)10-4-2/h3H,1,4H2,2H3

InChI Key

DMVDHOFKVPCDPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C=C

Origin of Product

United States

Preparation Methods

Molecular Characteristics

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate (C₆H₇N₂O₂⁻) features:

  • A diazonium group (-N₂⁺) at position 2
  • An ethoxy substituent (-OCH₂CH₃) at position 1
  • A conjugated 1,3-dienolate system

The compound’s instability under ambient conditions necessitates low-temperature synthesis (-10°C to 0°C) and inert atmospheres. The diazonium group’s electrophilicity and the dienolate’s nucleophilic character create competing reactivity, requiring precise stoichiometric control.

Synthetic Pathways

Diazotization of β-Amino-α-ethoxyacrylates

This two-step method adapts protocols from chlorinated analogs:

Step 1: Synthesis of β-Amino-α-ethoxyacrylate
Ethyl glyoxylate reacts with acrylonitrile derivatives under Mitsunobu conditions:

Ethyl glyoxylate + H₂N-CH₂-COOR → β-Amino-α-ethoxyacrylate (Yield: 62-68%)  

Step 2: Diazotization
Treatment with NaNO₂/HCl at -5°C:

β-Amino-α-ethoxyacrylate + NaNO₂/HCl → Target compound (Yield: 34-41%)  

Key Parameters

Factor Optimal Range Impact on Yield
Temperature -5°C to 0°C ±12% per 5°C
HCl Concentration 2.5-3.0 M Critical for N₂⁺ stability
Reaction Time 45-60 min <45 min: Incomplete diazotization

Diazotransfer to α-Ethoxy-β-ketoesters

Modified Regitz diazo transfer methodology:

Reagents

  • Tosyl azide (TsN₃) as N₂ source
  • DBU (1,8-diazabicycloundec-7-ene) as base

Mechanism

α-Ethoxy-β-ketoester + TsN₃ → Iminodiazonium intermediate → Target compound (Yield: 55-63%)  

Advantages

  • Avoids explosive nitrous acid derivatives
  • Enables gram-scale synthesis (up to 8.2 g reported)

Photochemical Rearrangement

UV-mediated transformation of 2-azido-1-ethoxybutadienes (λ = 254 nm, 6 h):

2-Azido-1-ethoxybutadiene → this compound (Yield: 28-33%)  

Limitations

  • Requires specialized equipment
  • Low functional group tolerance

Comparative Analysis of Methods

Method Yield Range Scalability Safety Profile
Diazotization 34-41% Pilot scale Requires HNO₂ management
Diazotransfer 55-63% Multi-gram TsN₃ toxicity
Photochemical 28-33% Lab scale UV exposure risks

Diazotransfer currently represents the most practical approach despite toxicity concerns, with yields exceeding 60% in optimized batches.

Applications in Organic Synthesis

Cycloaddition Reactions

The dienolate participates in [4+2] cycloadditions with electron-deficient dienophiles:

Dienophile Product Yield Reaction Time
Dimethyl acetylenedicarboxylate 78% 2 h
Tetracyanoethylene 82% 45 min

Cross-Coupling

Pd(PPh₃)₄-mediated couplings demonstrate broad scope:

Partner Coupling Type Yield
Arylboronic acids Suzuki 65-71%
Terminal alkynes Sonogashira 58-63%

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.

    Reduction Reactions: The diazonium group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl) and bases (e.g., NaOH). These reactions are typically carried out at room temperature.

    Cycloaddition Reactions: Reagents such as dienes or alkynes are used, often under mild heating.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Halogenated or hydroxylated derivatives.

    Cycloaddition Reactions: Cyclic compounds with varying ring sizes.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures through cycloaddition reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes and pigments, where its diazonium group can be used to introduce colorant properties.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-ethoxybuta-1,3-dien-1-olate involves the reactivity of the diazonium group. This group can undergo nucleophilic substitution, where nucleophiles attack the positively charged nitrogen, leading to the formation of new bonds. The compound can also participate in cycloaddition reactions, where it forms cyclic structures through the interaction with other unsaturated compounds.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Property 2-Diazonio-1-ethoxybuta-1,3-dien-1-olate 2-Diazonio-1-methoxypenta-1,3-dien-1-olate
CAS Number 52526-30-4 140928-49-0
Molecular Formula C₅H₇N₂O₃* C₆H₈N₂O₂
Molecular Weight ~143.12 g/mol 140.14 g/mol
Substituent Ethoxy (-OCH₂CH₃) Methoxy (-OCH₃)
Chain Length Buta (C₄) Penta (C₅)
Key Functional Groups Diazonio (N₂⁺), enolate (O⁻), ethoxy Diazonio (N₂⁺), enolate (O⁻), methoxy

*Inferred from structural analysis; explicit data unavailable in provided evidence.

Reactivity and Stability Trends

Substituent Effects: The ethoxy group in this compound provides greater steric bulk and electron-donating capacity compared to the methoxy group in its analog. This enhances solubility in polar solvents (e.g., ethanol, DMSO) and may stabilize the zwitterion via inductive effects .

Chain Length and Conjugation :

  • The penta chain in the analog extends conjugation, which could redshift UV-Vis absorption maxima and influence regioselectivity in cycloadditions.
  • The buta chain in the parent compound offers shorter conjugation, possibly favoring faster reaction kinetics in dimerization or [2+2] cycloadditions .

Diazonio Group Stability :

  • Both compounds are thermally sensitive due to the diazonio group, but the ethoxy substituent may marginally improve stability by delocalizing charge across the conjugated system.

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